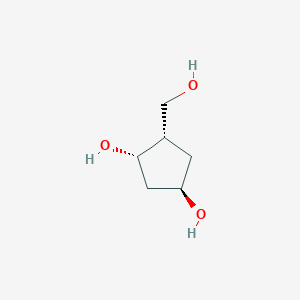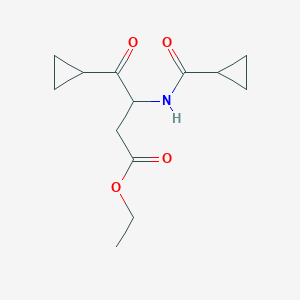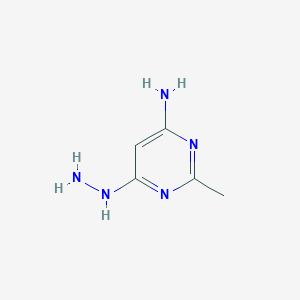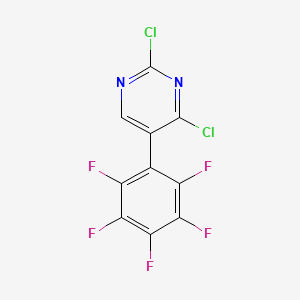
N-(4-methylpyrimidin-2-yl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methylpyrimidin-2-yl)thiophene-2-carboxamide is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a thiophene ring, which is a five-membered ring containing sulfur, and a pyrimidine ring, which is a six-membered ring containing nitrogen atoms. The presence of these heteroatoms imparts unique chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylpyrimidin-2-yl)thiophene-2-carboxamide typically involves the reaction of 4-methylpyrimidine-2-amine with thiophene-2-carboxylic acid. A common method includes the use of coupling reagents such as titanium tetrachloride (TiCl4) and pyridine, which acts as both a solvent and a base . The reaction proceeds under mild conditions, yielding the desired product in good yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, the purification of the product can be achieved through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-methylpyrimidin-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiophene and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted thiophene and pyrimidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the synthesis of materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of N-(4-methylpyrimidin-2-yl)thiophene-2-carboxamide involves its interaction with bacterial enzymes. Molecular docking studies have shown that this compound can bind to the active site of β-lactamase enzymes, inhibiting their activity and thereby preventing the hydrolysis of β-lactam antibiotics . This inhibition restores the efficacy of β-lactam antibiotics against resistant bacterial strains.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-methylpyridin-2-yl)thiophene-2-carboxamide: Similar structure but with a pyridine ring instead of a pyrimidine ring.
5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide: Contains a bromine atom on the thiophene ring.
Uniqueness
N-(4-methylpyrimidin-2-yl)thiophene-2-carboxamide is unique due to the presence of the pyrimidine ring, which can engage in additional hydrogen bonding and π-π stacking interactions compared to its pyridine analogs. This can enhance its binding affinity and specificity towards certain biological targets.
Propiedades
Fórmula molecular |
C10H9N3OS |
|---|---|
Peso molecular |
219.27 g/mol |
Nombre IUPAC |
N-(4-methylpyrimidin-2-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C10H9N3OS/c1-7-4-5-11-10(12-7)13-9(14)8-3-2-6-15-8/h2-6H,1H3,(H,11,12,13,14) |
Clave InChI |
SLVNVEBATPAMNT-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=NC=C1)NC(=O)C2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{[6-Amino-3-ethyl-2,4-dioxo-1-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidin-5-yl]sulfanyl}acetic acid](/img/structure/B13093754.png)

![4-Methyl-2-(methylamino)pyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B13093768.png)
![1-Benzyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13093776.png)

![5-Bromo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine dihydrobromide](/img/structure/B13093785.png)

![2-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine](/img/structure/B13093801.png)

![Ethyl 4-hydroxypyrrolo[2,1-F][1,2,4]triazine-2-carboxylate](/img/structure/B13093809.png)

![(2S,3S,4S,5S)-1-[2-[(2S,3S,4S,5S)-3,4-dihydroxy-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane-3,4-diol; trifluoromethanesulfonic acid](/img/structure/B13093813.png)
